Benzene, ethenyl-, polymer with 1,3-butadiene, hydrogenated

Catalog No.
S564550
CAS No.
66070-58-4
M.F
C12H14
M. Wt
158.24 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzene, ethenyl-, polymer with 1,3-butadiene, hyd...

CAS Number

66070-58-4

Product Name

Benzene, ethenyl-, polymer with 1,3-butadiene, hydrogenated

IUPAC Name

buta-1,3-diene;styrene

Molecular Formula

C12H14

Molecular Weight

158.24 g/mol

InChI

InChI=1S/C8H8.C4H6/c1-2-8-6-4-3-5-7-8;1-3-4-2/h2-7H,1H2;3-4H,1-2H2

InChI Key

MTAZNLWOLGHBHU-UHFFFAOYSA-N

SMILES

C=CC=C.C=CC1=CC=CC=C1

Synonyms

butadiene-styrene rubber, SBR elastomer, styrene-butadiene rubber

Canonical SMILES

C=CC=C.C=CC1=CC=CC=C1

Benzene, ethenyl-, polymer with 1,3-butadiene, hydrogenated (CAS Registry Number: 66070-58-4) is a type of synthetic rubber known as a hydrogenated styrene-butadiene block copolymer (HSBC). It is formed by the polymerization of styrene (ethenylbenzene) and 1,3-butadiene, followed by hydrogenation to saturate the double bonds in the butadiene units []. HSBCs are a class of commercially important materials with a wide range of applications due to their unique combination of properties.


Molecular Structure Analysis

HSBC is a copolymer, meaning it contains repeating units derived from two different monomers: styrene and butadiene. The styrene units provide rigidity and aromatic character, while the hydrogenated butadiene units offer flexibility and elastomeric properties []. The specific arrangement and ratio of these units can vary depending on the synthesis process, leading to a diversity of HSBCs with tailored properties.

A key feature of HSBC is its blocky structure. This means the styrene and butadiene units tend to form distinct blocks within the polymer chain, rather than being randomly distributed []. This blocky structure is responsible for the phase separation observed in HSBCs, where the polystyrene blocks microphase separate from the polybutadiene blocks. This microphase separation contributes to the material's strength and elasticity [].


Chemical Reactions Analysis

Synthesis:

The synthesis of HSBC typically involves a two-step process:

  • Polymerization

    Styrene and 1,3-butadiene are polymerized using various techniques, such as emulsion or solution polymerization, to form a styrene-butadiene copolymer (SBC) []. Commonly used catalysts include anionic initiators or Ziegler-Natta catalysts.

  • Hydrogenation

    The double bonds present in the butadiene units of the SBC are then saturated with hydrogen using a hydrogenation catalyst, such as palladium on carbon []. This process converts the SBC into a more stable and saturated HSBC.

The balanced chemical equation for the hydrogenation of a butadiene unit can be represented as:

C₄H₆ + H₂ → C₄H₈

Decomposition:

Under extreme heat or in the presence of strong oxidizing agents, HSBC can decompose to release smaller molecules, such as styrene, butadiene, and various hydrocarbons []. The specific decomposition products depend on the severity of the conditions.


Physical And Chemical Properties Analysis

  • Physical state: Solid (usually white or colorless pellets).
  • Melting point: Not well-defined due to the amorphous nature of the material. Typically exhibits a glass transition temperature (Tg) around -30°C to -50°C [].
  • Boiling point: Decomposes before boiling.
  • Solubility: Insoluble in water, but soluble in some organic solvents like toluene and tetrahydrofuran [].
  • Stability: Generally stable under ambient conditions. However, can degrade upon exposure to high temperatures, UV light, or strong oxidizing agents [].

Mechanism of Action (Not Applicable)

HSBC does not have a specific biological mechanism of action. It functions as a material with physical properties that make it useful in various applications.

  • Dust inhalation: Inhalation of dust particles from HSBC can irritate the respiratory tract.
  • Skin and eye irritation: Prolonged or repeated contact with the skin or eyes can cause irritation.
  • Combustibility: Though not readily flammable, HSBC can burn if exposed to high heat or open flames.

This is primarily because HSBR is a commercially produced material with its specific formulation and production details often considered proprietary information by the manufacturers. This limited public information makes it challenging to design and conduct rigorous scientific research on the material itself.

However, research efforts are ongoing in related areas that may indirectly contribute to a better understanding of HSBR:

  • Polymer science: Ongoing research in polymer science focuses on understanding the relationship between the structure and properties of different types of polymers, including those derived from styrene and butadiene. This research can provide valuable insights into the potential behavior and performance of HSBR.
  • Material science: Research in material science explores various materials and their potential applications. Some studies focus on developing new methods for modifying and enhancing the properties of existing materials, which could potentially be applied to HSBR in the future.
  • Food safety: Research is conducted to ensure the safety of materials used in food contact applications. HSBR is approved for use in certain types of food contact articles, and ongoing research helps to evaluate its safety and potential migration into food products.

GHS Hazard Statements

Aggregated GHS information provided by 663 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 584 of 663 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 79 of 663 companies with hazard statement code(s):;
H332 (46.84%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H413 (50.63%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

67762-70-3
68584-03-2
79357-66-7
9003-55-8
66070-58-4

Wikipedia

Styrene-butadiene

Use Classification

Cosmetics -> Film forming; Opacifying; Viscosity controlling

General Manufacturing Information

Benzene, ethenyl-, polymer with 1,3-butadiene, hydrogenated: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
Benzene, ethenyl-, polymer with 1,3-butadiene, ethoxylated: INACTIVE
Benzene, ethenyl-, polymer with 1,3-butadiene: ACTIVE

Dates

Modify: 2023-08-15

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